

A Comparative Guide to the Structural Activity Relationship of N-Alkyl-N-Methylbenzamides

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Compound of Interest					
Compound Name:	N-Ethyl-N-methyl-benzamide				
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This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-alkyl-N-methylbenzamides and related benzamide derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their performance against various biological targets, supported by experimental data.

The biological activity of benzamide derivatives is intricately linked to the substitution patterns on both the benzoyl ring and the amide nitrogen. This guide synthesizes findings from multiple studies to elucidate these relationships, providing insights for the rational design of novel therapeutic agents.

Antitubercular Activity

A key finding in the SAR of benzamides against Mycobacterium tuberculosis is the importance of the amide nitrogen substitution. N,N-dimethyl substitution has been shown to dramatically decrease antitubercular activity compared to primary and N-methyl analogues, suggesting that a hydrogen bond donor on the amide is crucial for this specific activity.[1] Furthermore, the lipophilicity, governed by the length of the N-alkyl chain, is a critical determinant of antimycobacterial potency, with intermediate chain lengths often yielding optimal activity.[2]

Table 1: Comparative Antitubercular Activity of Benzamide Derivatives and Standard Drugs



Compound/Dr ug	Structure (R- group on Amide)	Target/Assay	Activity (MIC/IC90)	Reference
Benzamide Analogues	M. tuberculosis H37Rv			
Compound 1	R1=H, R2=H	MABA	IC90: 0.41 μM	[1]
Compound 2	R1=H, R2=CH₃	MABA	IC90: 0.85 μM	[1]
Compound 3	R1=CH ₃ , R2=CH ₃	МАВА	IC90: 49 μM	[1]
N-Hexyl-3,5- dinitrobenzamide	N-Hexyl	МАВА	MIC: 0.016 μg/mL	[2]
N-Octyl-3,5- dinitrobenzamide	N-Octyl	МАВА	MIC: 0.016 μg/mL	[2]
Standard Antitubercular Drugs				
Isoniazid	-	M. tuberculosis	MIC: ~0.025- 0.05 μg/mL	[3][4][5]
Rifampicin	-	M. tuberculosis	MIC: ~0.05-0.1 μg/mL	[3][4][5]
Ethambutol	-	M. tuberculosis	MIC: ~0.5-2.0 μg/mL	[3][4][5]
Pyrazinamide	-	M. tuberculosis	MIC: ~20-100 μg/mL	[3][4][5]

Anticancer Activity

The antiproliferative effects of benzamide derivatives are highly sensitive to the substitution pattern on the benzoyl ring. For instance, N-benzyl-2-fluorobenzamide derivatives have been identified as dual inhibitors of EGFR and HDAC3, showing promise in the treatment of triplenegative breast cancer. One such derivative demonstrated an IC $_{50}$ of 1.98 μ M against MDA-



MB-231 cells, significantly more potent than the established HDAC inhibitor, chidamide (IC₅₀ = $24.37 \mu M$).[6]

Table 2: Comparative Anticancer Activity of Benzamide Derivatives and Standard Drugs

Compound/Dr ug	Target Cell Line	Assay	Activity (IC50)	Reference
Benzamide Derivatives				
Compound 38 (N-benzyl-2- fluorobenzamide analog)	MDA-MB-231	MTT Assay	1.98 μΜ	[6]
Chidamide	MDA-MB-231	MTT Assay	24.37 μΜ	[6]
Standard Anticancer Drugs				
Doxorubicin	Various	MTT Assay	Varies (often nM range)	[7]
Paclitaxel	Various	MTT Assay	Varies (often nM range)	[7]
Imatinib (Gleevec)	CML, GIST	Cell-based assays	Varies (nM to μM range)	[8]

Dopamine D2 Receptor Antagonism

Substituted benzamides represent a significant class of dopamine D2 receptor antagonists, which are crucial in the treatment of psychosis and nausea. The nature of the N-substituents and the substitution pattern on the benzoyl ring are critical for D2 receptor affinity and selectivity. For many potent D2 antagonists, a basic amine in the side chain is thought to interact with a conserved aspartate residue in the transmembrane domain of the receptor.[9]

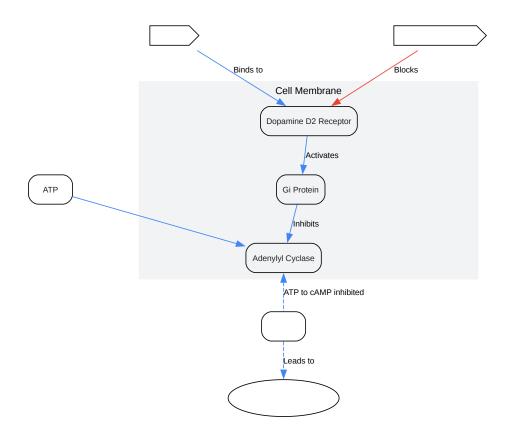
Table 3: Comparative Dopamine D2 Receptor Binding Affinity of Benzamide Derivatives and Standard Drugs



Compound/Dr ug	Structure/Clas s	Assay	Affinity (IC50/Ki)	Reference
Benzamide Derivatives				
(R)-N-[(1-benzyl- 2- pyrrolidinyl)meth yl]-5,6- dimethoxy- salicylamide	Substituted Benzamide	[³H]Spiperone Binding	IC50: ~1 nM	[10]
Standard Dopamine Antagonists				
Haloperidol	Typical Antipsychotic	[³H]Spiperone Binding	Ki: ~1-2 nM	[11]
Clozapine	Atypical Antipsychotic	[³H]Raclopride Binding	Ki: ~100-200 nM	
Risperidone	Atypical Antipsychotic	[³H]Spiperone Binding	Ki: ~3-5 nM	[12]
Sulpiride	Selective D2-like Antagonist	Various	Ki: ~10-30 nM	

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Activation of the D2 receptor by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. D2 receptor antagonists block this action of dopamine.





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Caption: Dopamine D2 receptor signaling pathway and its inhibition by benzamide antagonists.

Experimental Protocols

Detailed experimental methodologies are essential for the validation and replication of research findings.

- Principle: This colorimetric assay measures the metabolic activity of Mycobacterium tuberculosis. The redox indicator Alamar Blue (resazurin) is blue in its oxidized state and turns pink upon reduction by metabolically active cells.
- Protocol:
 - Prepare serial dilutions of the test compounds in a 96-well plate.



- Add a standardized inoculum of M. tuberculosis H37Rv to each well.
- Incubate the plates at 37°C for 5-7 days.
- Add Alamar Blue solution to each well and incubate for another 24 hours.
- The minimum inhibitory concentration (MIC) is defined as the lowest drug concentration that prevents a color change from blue to pink.[13][14][15][16]
- Principle: The MTT assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17]
 [18][19]

Protocol:

- Seed cancer cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
- Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth compared to the control.[17][18][19][20][21]
- Principle: This assay determines the binding affinity of a compound to the D2 receptor by measuring its ability to compete with a known radiolabeled ligand.[22][23]

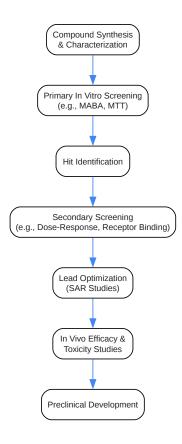
Protocol:

Prepare cell membranes from cells expressing the human dopamine D2 receptor.



- In a 96-well plate, incubate the cell membranes with a fixed concentration of a D2-selective radioligand (e.g., [³H]-Spiperone) and varying concentrations of the test compound.[22][24]
- Incubate at room temperature for 60-90 minutes to reach equilibrium.
- Separate the bound and free radioligand by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the IC₅₀ value and subsequently the Ki value using the Cheng-Prusoff equation.
 [22][23][25]

The discovery and development of new drugs, including N-alkyl-N-methylbenzamide derivatives, typically follows a structured workflow.





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Caption: A typical workflow for the discovery and development of new therapeutic agents.

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